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S glycoprotein, plant - 160185-73-9

S glycoprotein, plant

Catalog Number: EVT-1512525
CAS Number: 160185-73-9
Molecular Formula: C10H7F3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The S glycoprotein, particularly in the context of coronaviruses such as SARS-CoV-2, is a crucial component involved in the viral entry into host cells. This glycoprotein is synthesized as a precursor and undergoes extensive post-translational modifications, including glycosylation, which are essential for its function. The S glycoprotein is classified as a class I viral fusion protein, consisting of two main subunits: S1 and S2. The S1 subunit contains the receptor-binding domain, which is responsible for recognizing and binding to host cell receptors, while the S2 subunit facilitates membrane fusion, allowing the virus to enter the host cell .

Source and Classification

The S glycoprotein is primarily sourced from coronaviruses, particularly SARS-CoV-2, which is responsible for COVID-19. It belongs to the family Coronaviridae, order Nidovirales. Within this classification, it functions as a viral fusion protein that plays a pivotal role in the pathogenesis of coronavirus infections. The spike protein's structure and function have made it a significant target for vaccine development and therapeutic interventions .

Synthesis Analysis

Methods

The synthesis of the S glycoprotein occurs on the rough endoplasmic reticulum (RER) as a 1273-amino acid polyprotein precursor. This process involves several key steps:

  1. Translation: The S glycoprotein is translated from viral RNA.
  2. Post-Translational Modifications: Co-translationally, N-linked high-mannose oligosaccharides are added during synthesis. The precursor undergoes signal peptide removal and trimerization within the RER .
  3. Transport: After synthesis, the glycoprotein is transported to the Golgi apparatus where further modifications occur, including O-linked oligosaccharide addition .

Technical Details

The synthesis involves complex enzymatic processes where specific enzymes catalyze glycosylation and cleavage events. For instance, trypsin-mediated cleavage can produce different molecular weight species of the S glycoprotein depending on receptor presence . This highlights the dynamic nature of its synthesis and processing.

Molecular Structure Analysis

Structure

The mature S glycoprotein is a trimeric structure composed of three identical protomers. Each protomer consists of two main domains:

  • S1 Subunit: Contains four domains including an N-terminal domain and a receptor-binding domain.
  • S2 Subunit: Responsible for mediating membrane fusion.

Data

Cryo-electron microscopy has provided high-resolution structural data showing that each protomer can exist in various states that facilitate its function during viral entry into host cells .

Chemical Reactions Analysis

Reactions

The S glycoprotein undergoes several critical reactions during its lifecycle:

  1. Proteolytic Cleavage: The cleavage by host proteases activates the fusion machinery.
  2. Glycosylation: This involves enzymatic reactions that attach carbohydrate moieties to specific amino acids, impacting stability and immunogenicity .

Technical Details

Studies have shown that different concentrations of proteases can yield various cleavage products of the S glycoprotein, indicating a complex interplay between enzyme concentration and protein structure .

Mechanism of Action

Process

The mechanism by which the S glycoprotein facilitates viral entry involves several steps:

  1. Receptor Binding: The receptor-binding domain of the S1 subunit binds to specific receptors on host cells (e.g., angiotensin-converting enzyme 2).
  2. Conformational Change: Binding induces significant conformational changes in the spike protein.
  3. Membrane Fusion: The S2 subunit then promotes fusion between the viral envelope and host cell membrane, allowing viral RNA to enter the host cell .

Data

Research has quantified these conformational changes using structural determination techniques like negative-stain electron microscopy and cryo-electron microscopy to visualize transitions during fusion events .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 180 kDa for the full-length protein.
  • Trimeric Structure: Each spike consists of three identical monomers.

Chemical Properties

  • Glycosylation Sites: Multiple N-linked and O-linked glycosylation sites enhance stability.
  • Sensitivity to Proteolysis: The structure's integrity can be affected by proteolytic enzymes, which cleave at specific sites leading to functional changes.

Relevant studies have shown that post-translational modifications significantly influence both stability and immunogenicity of the S glycoprotein .

Applications

The S glycoprotein has significant scientific applications:

  • Vaccine Development: It serves as a primary target for vaccines against COVID-19 due to its role in eliciting neutralizing antibodies.
  • Therapeutic Targets: Understanding its structure aids in designing antiviral drugs that inhibit its function.
  • Diagnostic Tools: Antibodies against the S glycoprotein are used in various diagnostic assays to detect SARS-CoV-2 infections .
Structural Characterization of Plant S Glycoproteins

Definition and Classification of S Glycoproteins in Plantae

Plant S glycoproteins constitute a specialized class of glycoconjugates characterized by carbohydrate moieties covalently attached to protein backbones via specific linkages. These molecules are defined by their roles in critical physiological processes, including cell wall architecture, cellular signaling, and reproductive biology. The term "S glycoprotein" encompasses structurally diverse molecules such as:

  • Hydroxyproline-rich glycoproteins (HRGPs): Extensins and arabinogalactan proteins (AGPs) involved in cell wall reinforcement and developmental signaling [2].
  • S-locus glycoproteins (SLGs): Key players in self-incompatibility systems that prevent inbreeding in flowering plants [4].
  • Pathogenesis-related glycoproteins: Defense molecules induced during biotic stress responses.Classification depends on glycosylation type (N-, O-, or C-linked), glycan composition, and biological function, with substantial heterogeneity observed across plant taxa [3] [5].

Molecular Architecture: N-linked vs. O-linked Glycosylation Patterns

Plant glycoproteins exhibit distinct glycosylation patterns governed by enzymatic machinery in the endoplasmic reticulum and Golgi apparatus:

N-linked Glycosylation

  • Attachment: Oligosaccharides bound to asparagine (Asn) within the consensus sequence Asn-X-Ser/Thr.
  • Core structure: Conserved pentasaccharide core (Man₃GlcNAc₂), modified during transit through the Golgi.
  • Plant-specific modifications: Addition of β-1,2-xylose and core α-1,3-fucose, absent in mammalian systems [5] [7].
  • Structural impact: Influences protein folding, stability, and functional epitope accessibility [3] [5].

O-linked Glycosylation

  • Attachment: Glycans linked to serine (Ser), threonine (Thr), or hydroxyproline (Hyp) residues.
  • Hyp-O-glycosylation: Unique to plants; involves arabinosylation and galactosylation of Hyp-rich motifs (e.g., in extensins) [5] [7].
  • Functions: Mediates protein conformation, water retention, and intercellular adhesion [2].

Table 1: Comparative Features of Glycosylation Types in Plants

FeatureN-linkedO-linked
Attachment siteAsn (Asn-X-Ser/Thr sequon)Ser/Thr/Hyp
Core structureMan₃GlcNAc₂Variable (e.g., Arabinose, Galactose)
Key plant modificationsβ-1,2-Xylose; core α-1,3-fucoseArabinogalactan polysaccharides
Analytical challengesPNGase F resistance due to α-1,3-fucose; requires PNGase AHyp glycosylation requires specialized hydrolysis

Hydroxyproline-Rich Glycoproteins (HRGPs) and Arabinogalactan Proteins (AGPs) in Cell Walls

HRGPs and AGPs are O-glycosylated components essential for plant structural integrity and signaling:

  • Extensins: HRGPs with repetitive Ser-Hyp₄ motifs. Glycosylation involves:
  • Arabinosylation (1–4 arabinose residues per Hyp)
  • Galactosylation of Ser residues
  • Forms rod-like structures that crosslink cellulose networks, enhancing wall rigidity [2].

  • Arabinogalactan Proteins (AGPs):

  • Hyper-O-glycosylated (>90% carbohydrate content) with type II arabinogalactan chains.
  • Attached via Hyp residues to β-1,3-galactan backbones with α-1,6-galactan side chains.
  • Roles in root development, xylem differentiation, and microbial symbiosis [2] [6].

Glycosylation directs protein localization and function: AGPs anchored to plasma membranes via GPI anchors regulate signal transduction during stress responses [3].

S-Locus Glycoproteins (SLGs) and Self-Incompatibility Mechanisms

S-locus glycoproteins are ribonucleases (S-RNases) critical for self-pollen rejection in Solanaceae:

  • Structural features:
  • N-glycans at specific Asn residues (e.g., 3 sites in Nicotiana alata S₂-glycoprotein) [4].
  • Glycan microheterogeneity: Hybrid structures with terminal GlcNAc and mannose residues influencing protein stability [4].
  • Functional mechanism:
  • Incompatible pollen expresses matching S-allele, triggering S-RNase uptake and RNA degradation.
  • Glycans shield "self" epitopes, allowing selective inhibition of incompatible pollen tubes [4].

Table 2: Structural Analysis of S-Glycoproteins in Nicotiana alata

S-AlleleGlycosylation SitesGlycan StructuresBiological Role
S₁1 siteHybrid oligosaccharides with terminal GlcNAcPollen recognition and rejection
S₂3 sitesHeterogeneous mixtures of high mannose/hybrid glycansMaintain S-RNase conformational stability

Comparative Analysis of Glycan Diversity Across Plant Species

Glycan structures exhibit evolutionary divergence reflecting taxonomic relationships:

  • Monocots vs. Eudicots:
  • Arabidopsis (eudicot): Complex N-glycans with Lewis a epitopes.
  • Rice (monocot): Predominantly paucimannosidic N-glycans (Man₃GlcNAc₂±Fuc) [5] [7].
  • Gymnosperms and Bryophytes:
  • Retain ancestral oligomannose N-glycans; lack β-1,2-xylose [5].
  • Analytical insights:
  • Lectin profiling (e.g., anti-β-1,2-xylose antibodies) reveals species-specific glycoepitopes [5].
  • Mass spectrometry identifies key structural variants: e.g., core α-1,3-fucose in eudicots vs. its absence in grasses [1] [7].

Table 3: Evolutionary Diversity of Plant N-Glycan Features

Taxonomic GroupSignature FeaturesExample SpeciesDetection Method
Eudicotsβ-1,2-Xylose; core α-1,3-fucoseNicotiana alata, ArabidopsisAnti-xylose antibodies; FAB-MS
MonocotsPaucimannose structures; low xyloseOryza sativa (rice)PNGase A digestion; LC-MS
BryophytesOligomannose N-glycans; no core fucosePhyscomitrella patensNMR spectroscopy

Concluding RemarksPlant S glycoproteins exemplify the structural and functional diversification driven by species-specific glycosylation. Their characterization requires specialized methodologies (e.g., PNGase A for N-glycan release, Hyp-specific O-glycan analysis) to address plant-unique modifications. Deciphering this "glycocode" remains essential for understanding plant development, reproduction, and adaptive evolution.

Properties

CAS Number

160185-73-9

Product Name

S glycoprotein, plant

Molecular Formula

C10H7F3O2

Synonyms

S glycoprotein, plant

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